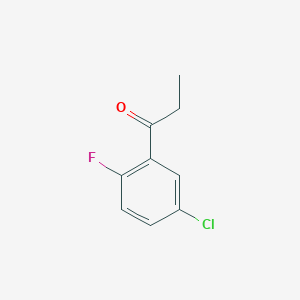

1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE

Description

1-(5-Chloro-2-Fluorophenyl)-1-propanone is an aromatic ketone featuring a propanone backbone substituted with a 5-chloro-2-fluorophenyl group. The chlorine and fluorine substituents on the phenyl ring likely enhance its electronic and steric properties, influencing reactivity, solubility, and biological activity compared to simpler arylpropanones .

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

1-(5-chloro-2-fluorophenyl)propan-1-one |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |

InChI Key |

GFIORDHSLVLZLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on arylpropanones with halogenated phenyl groups and/or additional functional modifications. Key differences in substituent positions, molecular weights, and reported applications are highlighted.

Substituent Position and Electronic Effects

- 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride (Aldi-4): Features a para-chloro substitution on the phenyl ring and a piperidinyl group at the propanone’s β-position. Molecular weight: ~315.8 g/mol (calculated). Compared to 1-(5-chloro-2-fluorophenyl)-1-propanone, Aldi-4’s para-chloro and piperidinyl groups may increase steric bulk and basicity, altering binding affinity in enzymatic systems.

- Bupropion Hydrochloride: Structure: (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride. Molecular weight: 276.2 g/mol. Application: Clinically used as an antidepressant and smoking cessation aid. The tert-butylamino group enhances its noradrenergic and dopaminergic activity . Contrast: Unlike the target compound, bupropion’s meta-chloro substitution and amino group confer distinct pharmacokinetic properties, including increased hydrophilicity and receptor selectivity.

- 3-Chloromethcathinone (3-CMC): Structure: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one. Molecular weight: ~213.7 g/mol. Application: A synthetic cathinone with stimulant effects, often abused as a recreational drug. The methylamino group at the β-position enhances its monoamine transporter inhibition .

Structural and Functional Group Variations

Physicochemical Properties

- Lipophilicity: Fluorine substitution in this compound may reduce logP compared to non-fluorinated analogs like Aldi-4, enhancing solubility in aqueous media. Bupropion’s tertiary amino group increases polarity, favoring absorption in the central nervous system .

Research Findings and Implications

- Synthetic Accessibility: Arylpropanones like Aldi-4 and bupropion are synthesized via Friedel-Crafts acylation or nucleophilic substitution, suggesting similar routes for the target compound .

- Biological Activity: Substitutions at the phenyl ring’s ortho/para positions (e.g., 5-Cl-2-F) may enhance steric hindrance, affecting binding to targets like ALDH or monoamine transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.